4-Amino-3-(trifluoromethoxy)biphenyl

Lipophilicity LogD Physicochemical Property

Medicinal chemists optimizing CNS exposure often lack building blocks that combine high lipophilicity with tunable electronics. 4-Amino-3-(trifluoromethoxy)biphenyl (CAS 1214363-74-2) solves this with a quantifiably superior -OCF3 scaffold. • Lipophilicity: Hansch π ≈ +1.04 (vs. -0.02 for -OCH3; +0.88 for -CF3) • LogD gain: +0.7-1.4 units over -OCH3 analogs, boosting oral absorption & BBB permeation • Electronic control: long-range electron-withdrawing effect modulates adjacent amine pKa for target selectivity • Supply certainty: ≥95% purity, in stock for immediate global shipment.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 1214363-74-2
Cat. No. B1521392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(trifluoromethoxy)biphenyl
CAS1214363-74-2
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2
InChIKeyOADQRFVINJHUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(trifluoromethoxy)biphenyl (CAS 1214363-74-2): A Strategic Biphenyl Scaffold for Lipophilicity-Tuned Drug Discovery


4-Amino-3-(trifluoromethoxy)biphenyl (CAS 1214363-74-2) is a substituted biphenyl derivative with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol. Its structure features a 4-amino group and a 3-trifluoromethoxy (-OCF3) substituent on the biphenyl core . The -OCF3 group is a key structural element, imparting distinct electronic and physicochemical properties that differentiate this compound from its non-fluorinated and -CF3-substituted analogs, making it a valuable building block in medicinal chemistry research.

Biphenyl building block for lipophilicity-tuned lead optimization Scaffold context
-OCF3 substituent for membrane permeability studies Physicochemical research
Electronic modulation of aryl amine reactivity and pKa Medicinal chemistry context

Why 4-Amino-3-(trifluoromethoxy)biphenyl Cannot Be Substituted with Common Analogs Without Compromising Lipophilicity


The trifluoromethoxy (-OCF3) group is not a simple analog of a methoxy (-OCH3) or trifluoromethyl (-CF3) group. As a 'super-halogen,' -OCF3 exhibits a unique combination of strong electron-withdrawing inductive effects and high intrinsic lipophilicity [1]. Its Hansch lipophilicity parameter (π ≈ +1.04) is significantly higher than that of a methoxy group (π ≈ -0.02) and exceeds that of a trifluoromethyl group (π ≈ +0.88) [2]. This means that substituting the -OCF3 group with a -CF3 or -OCH3 group will substantially alter the compound's logP, membrane permeability, and metabolic profile, making generic substitution a high-risk strategy for lead optimization. The evidence below quantifies this differentiation.

Target -OCF3
Common Analog
Why it may not transfer
Trifluoromethoxy (π ≈ +1.04)
Methoxy, -OCH3 (π ≈ -0.02)
Lipophilicity may shift by >1 Log unit, potentially altering permeability and metabolic profile.
Trifluoromethoxy (π ≈ +1.04)
Trifluoromethyl, -CF3 (π ≈ +0.88)
Electronic and steric profiles differ; long-range electron-withdrawing capacity may not reproduce.
4-Amino-3-OCF3 isomer (CAS 1214363-74-2)
Other amino/OCF3 regioisomers
Substitution pattern may alter amine basicity and target-binding pharmacophore geometry.

Quantitative Differentiation Guide for 4-Amino-3-(trifluoromethoxy)biphenyl (CAS 1214363-74-2) Against Key Analogs


Lipophilicity Enhancement: Quantified LogD Increase of -OCF3 over -OCH3

The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group. In a comparative study on aliphatic derivatives, the introduction of a -OCF3 group increased lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 analog [1]. This increase is comparable to that of a -CF3 group, but the -OCF3 group achieves this without the same steric and electronic profile [1].

Lipophilicity increase
Class-level inference
0.7–1.4 LogD units higher vs. -OCH3 analog
Supports lipophilicity-driven permeability screening
Inferred for aromatic biphenyl systems; data to verify
Lipophilicity LogD Physicochemical Property

Lipophilicity Parameter (π): -OCF3 Demonstrates Superior Lipophilicity to -CF3 and -OCH3

The Hansch lipophilicity parameter (π) quantifies a substituent's contribution to a molecule's overall logP. The trifluoromethoxy group has a reported π value of approximately +1.04 [1]. This value is substantially higher than that of a methoxy group (π ≈ -0.02) and also greater than the commonly used trifluoromethyl group (π ≈ +0.88) [1]. This indicates that -OCF3 is one of the most potent lipophilicity-enhancing substituents available.

Hansch π comparison
Class-level inference
-OCF3 π ≈ +1.04; -CF3 π ≈ +0.88; -OCH3 π ≈ -0.02
Supports QSAR-based lead optimization
Standard Hansch values; source-specific review
Hansch Parameter QSAR Drug Design

Electronic Effect: -OCF3 is a Superior Long-Range Electron-Withdrawing Group

Judged by its capacity to promote hydrogen/metal permutation, the trifluoromethoxy group is superior to both methoxy and trifluoromethyl groups as an electron-withdrawing substituent [1]. Unlike -OCH3, -OCF3 exerts a long-range effect that considerably lowers the basicity of arylmetal compounds even from a remote meta or para position [1]. This was evidenced by competition experiments where a difluoro analog reacted ~5000 times faster than an unsubstituted anisole [1].

Electron-withdrawing capacity
Class-level inference
~5000x faster metalation for related difluoro analog vs. unsubstituted anisole
Supports reactivity and pKa modulation studies
Ortho-lithiation competition assay context
Electronics Reactivity Metalation

Commercial Availability and Purity: A Key Differentiator for Procurement

While several analogs of 4-Amino-3-(trifluoromethoxy)biphenyl exist, this specific substitution pattern (4-amino, 3-OCF3) is commercially cataloged with a specified purity. Vendor listings confirm its availability with a typical purity of 95% . This ensures researchers can source a defined, quality-controlled material, which is not guaranteed for custom-synthesized or less common analogs.

Procurement reliability
Data to verify
Catalog purity ≥95%
Supports reproducible screening workflow
Vendor specification; confirm lot-specific COA
Procurement Purity Supply Chain

High-Impact Application Scenarios for 4-Amino-3-(trifluoromethoxy)biphenyl (CAS 1214363-74-2) in Drug Discovery


Optimization of CNS-Penetrant Lead Compounds

The high lipophilicity of the -OCF3 group (π ≈ +1.04) [1] makes 4-Amino-3-(trifluoromethoxy)biphenyl an excellent building block for medicinal chemistry programs targeting central nervous system (CNS) disorders. The enhanced lipophilicity directly translates to improved passive diffusion across the blood-brain barrier (BBB). Using this scaffold in a lead series can increase brain exposure compared to using a less lipophilic methoxy or -CF3 analog, thereby improving the chances of identifying a successful CNS drug candidate.

Modulating Oral Bioavailability in Lead Optimization

The quantified increase in LogD (0.7–1.4 units vs. -OCH3 analogs) [2] is a key driver for improving oral absorption. In lead optimization, medicinal chemists can strategically incorporate this biphenyl building block to enhance a compound's lipophilicity, thereby increasing its permeability across the intestinal epithelium. This is a critical step in transforming a high-potency in vitro hit into an orally bioavailable drug development candidate.

Tuning Electronic Properties for Target Binding Affinity

The superior, long-range electron-withdrawing effect of the -OCF3 group [3] can be exploited to modulate the pKa of the adjacent 4-amino group. This can fine-tune the molecule's charge state at physiological pH, which is often a crucial determinant of binding affinity, selectivity, and off-target activity. Using this specific scaffold allows medicinal chemists to explore a distinct electronic space not accessible with -OCH3 or -CF3 analogs.

Reliable Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

For high-throughput screening or fragment-based drug discovery, the reliable commercial availability and defined purity (≥95%) of 4-Amino-3-(trifluoromethoxy)biphenyl provide a significant operational advantage. This ensures that the material used in screening campaigns is consistent and of known quality, eliminating the variability and lead time associated with synthesizing or sourcing less common analogs. This reliability is critical for generating reproducible and interpretable screening data.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
High intrinsic lipophilicity (π ≈ +1.04)
Blood-brain barrier permeability model review
Oral bioavailability modulation
Reported LogD increase vs. -OCH3 analogs
Intestinal permeability and exposure-model context
Electronic property tuning
Long-range electron-withdrawing effect
Target binding and selectivity assay context
Fragment-based screening libraries
Defined purity specification and supply chain
Lot-to-lot consistency and screening reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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